molecular formula C10H11ClN2 B2591708 2-(6-chloro-1H-indol-1-yl)ethanamine CAS No. 259860-27-0

2-(6-chloro-1H-indol-1-yl)ethanamine

Cat. No.: B2591708
CAS No.: 259860-27-0
M. Wt: 194.66
InChI Key: UUGVQTXCDLSIOQ-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)ethanamine (CAS Number: 259860-27-0 ) is a chloro-substituted indole ethylamine derivative supplied for research use in life science and pharmaceutical development. With a molecular formula of C 10 H 11 ClN 2 and a molecular weight of 194.66 g/mol, this compound is part of a class of indole-based molecules that are of significant interest in medicinal chemistry . Indole ethylamine derivatives are increasingly recognized as a promising structural class in the development of novel therapeutics, particularly as regulators of metabolic pathways . Scientific literature demonstrates that novel indole ethylamine derivatives are being designed and synthesized as potent dual-target activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1a), both of which are key targets for regulating lipid metabolism . Research indicates that such compounds can effectively reduce intracellular triglyceride accumulation in hepatocytes, upregulate the expression of hormone-sensitive triglyceride lipase (HSL) and adipose triglyceride lipase (ATGL), and promote fatty acid oxidation, suggesting potential research applications in models of nonalcoholic fatty liver disease (NAFLD) . Compared to other indole-based structures, this compound features a specific chloro-substitution at the 6-position of the indole ring and an ethanamine side chain attached to the N1 nitrogen, a structural motif that is the focus of ongoing investigative synthesis . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Synonyms : this compound CAS Registry Number : 259860-27-0 Molecular Formula : C 10 H 11 ClN 2 Molecular Weight : 194.66 SMILES : NCCn1ccc2c1cc(Cl)cc2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-chloroindol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-9-2-1-8-3-5-13(6-4-12)10(8)7-9/h1-3,5,7H,4,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGVQTXCDLSIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 6 Chloro 1h Indol 1 Yl Ethanamine and Analogues

Classical Approaches to Indole-Ethylamine Construction

Classical methods for the synthesis of indole-ethylamines, including 2-(6-chloro-1H-indol-1-yl)ethanamine, typically involve multi-step sequences starting from readily available precursors. These routes rely on well-established named reactions for the formation of the indole (B1671886) nucleus and subsequent functional group manipulations to introduce the desired side chain.

Multi-step Synthesis Routes from Precursor Molecules

A common strategy for the synthesis of 6-chloro-substituted indoles involves the Leimgruber-Batcho indole synthesis. orgsyn.org This method is advantageous due to the use of readily available starting materials and generally good yields. For the synthesis of the 6-chloroindole (B17816) core, a plausible precursor is 4-chloro-2-nitrotoluene.

The general steps in a multi-step synthesis of this compound are outlined below:

Formation of the Indole Ring: The synthesis can commence with the construction of the 6-chloroindole scaffold. The Leimgruber-Batcho synthesis, for instance, involves the condensation of a substituted o-nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to the indole. orgsyn.org

N-Alkylation: Once the 6-chloro-1H-indole is obtained, the ethanamine side chain is introduced at the N-1 position. This is typically achieved through an N-alkylation reaction.

Protection and Deprotection: The amino group of the ethanamine side chain often requires protection during the alkylation step to prevent side reactions. A common protecting group for this purpose is the phthalimide (B116566) group, which can be introduced by reacting 6-chloro-1H-indole with N-(2-bromoethyl)phthalimide. The phthalimide group is then removed in a subsequent step, typically by hydrazinolysis, to yield the free amine.

An alternative classical approach is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. ontosight.ai

Strategic Functional Group Transformations

The key functional group transformation in the synthesis of this compound from 6-chloro-1H-indole is the N-alkylation. The regioselectivity of this reaction is a critical consideration, as indoles can undergo alkylation at either the N-1 or C-3 position. The outcome of the reaction is influenced by factors such as the nature of the base, the solvent, and the electrophile.

To selectively obtain the N-alkylated product, the reaction is often carried out by first deprotonating the indole nitrogen with a suitable base to form the indolide anion. This anion is a soft nucleophile and, under conditions of kinetic control, will preferentially attack at the nitrogen position. Common bases used for this purpose include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). chemicalbook.comnih.gov

The choice of the alkylating agent is also crucial. For the introduction of the ethanamine side chain, a common reagent is a 2-haloethylamine derivative where the amino group is protected, such as N-(2-bromoethyl)phthalimide. The use of a protected form of the amine prevents its interference with the alkylation reaction. The final step is the deprotection of the amino group to yield the desired product.

Novel and Optimized Synthetic Pathways to this compound

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for the preparation of N-substituted indoles, including this compound. These novel pathways focus on improving chemo- and regioselectivity, incorporating modern catalytic systems, and utilizing one-pot or multi-component reactions.

Chemo- and Regioselective Synthesis Strategies

Achieving high regioselectivity in the N-alkylation of indoles is a primary goal of modern synthetic strategies. The inherent nucleophilicity of the C-3 position of the indole ring can lead to the formation of undesired C-alkylated byproducts. To address this, various catalytic systems have been developed to favor N-alkylation.

For instance, the use of specific catalysts can direct the alkylation to the nitrogen atom. Dinuclear zinc-ProPhenol complexes have been shown to efficiently catalyze the enantioselective N-alkylation of indoles with aldimines, affording N-alkylated indole derivatives in good yields. nih.govtrine.edu While this particular example leads to a different side chain, the principle of using a catalyst to control regioselectivity is applicable. The choice of ligand in such catalytic systems can be critical in determining the outcome of the reaction.

The electronic properties of substituents on the indole ring also play a role in directing the regioselectivity of alkylation. Electron-withdrawing groups on the benzene (B151609) ring of the indole can influence the nucleophilicity of the nitrogen and C-3 positions, thereby affecting the N/C alkylation ratio.

Below is a table summarizing the effect of reaction conditions on the regioselectivity of indole alkylation.

BaseSolventTypical OutcomeReference
Sodium Hydride (NaH)Tetrahydrofuran (THF)High N-1 selectivity chemicalbook.comnih.gov
Potassium Hydroxide (B78521) (KOH)Dimethyl Sulfoxide (DMSO)Good yields of N-alkylated products
Cesium Carbonate (Cs2CO3)Dimethylformamide (DMF)Effective for N-alkylation researchgate.net

Application of Modern Catalytic and Green Chemistry Principles

Modern synthetic methods increasingly emphasize the use of environmentally benign reagents and conditions, in line with the principles of green chemistry. researchgate.netscispace.com In the context of synthesizing this compound, this translates to the use of catalytic rather than stoichiometric amounts of reagents, the use of safer solvents, and the development of more atom-economical reactions.

Transition metal catalysis has emerged as a powerful tool for the synthesis of N-substituted indoles. Catalysts based on palladium, copper, and iron have been employed for the N-alkylation of indoles. nih.gov These catalytic systems can offer high efficiency and selectivity under mild reaction conditions.

The use of "green" solvents, such as water or ionic liquids, is another important aspect of green chemistry in indole synthesis. researchgate.net While the N-alkylation of indoles is traditionally carried out in organic solvents, research is ongoing to develop methods that can be performed in more environmentally friendly media.

Furthermore, the use of magnetic nanoparticles as catalyst supports is a promising green approach, as it allows for the easy separation and recycling of the catalyst. scispace.com

One-Pot and Multi-Component Reaction Methodologies

A potential one-pot approach for the synthesis of N-substituted indoles could involve the in-situ formation of the indole ring followed by immediate N-alkylation. For example, a Fischer indole synthesis could be combined with an N-alkylation step in a single reaction vessel.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, offer a highly efficient route to complex molecules. While a specific MCR for this compound may not be established, the development of MCRs for the synthesis of functionalized indoles is an active area of research.

Precursor Chemistry and Intermediate Derivatization in this compound Synthesis

The formation of the 6-chloro-1H-indole core is a critical first step. Several classic and modern synthetic methods can be adapted for this purpose, with the Leimgruber-Batcho and Fischer indole syntheses being among the most established. numberanalytics.comwikipedia.org

The Leimgruber-Batcho indole synthesis is a versatile and widely used method that begins with an ortho-nitrotoluene derivative. numberanalytics.comwikipedia.org For the synthesis of 6-chloro-1H-indole, the starting material would be 4-chloro-2-nitrotoluene. This is first reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine (B122466) to form an enamine intermediate. numberanalytics.comclockss.org This intermediate is then subjected to a reductive cyclization to yield the final indole. numberanalytics.comwikipedia.org A variety of reducing agents can be employed, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, or stannous chloride. numberanalytics.comwikipedia.org This method is often favored due to the commercial availability of many ortho-nitrotoluene precursors and the generally high yields and mild reaction conditions. numberanalytics.comresearchgate.net

The Fischer indole synthesis is another cornerstone of indole chemistry, discovered by Emil Fischer in 1883. wikipedia.orgthermofisher.com This reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgthermofisher.com To produce 6-chloro-1H-indole, 4-chlorophenylhydrazine (B93024) would be reacted with a suitable carbonyl compound, such as acetaldehyde (B116499) or its synthetic equivalent. The reaction is typically catalyzed by Brønsted acids like hydrochloric acid or sulfuric acid, or Lewis acids such as zinc chloride. wikipedia.orgnih.gov While being a powerful and historic method, the Fischer synthesis can sometimes be limited by the harsh acidic conditions and the potential for the formation of regioisomers with unsymmetrical ketones. thermofisher.com

Method Starting Material Key Reagents General Conditions Reported Yield
Leimgruber-Batcho4-chloro-2-nitrotoluene1. DMF-DMA, pyrrolidine2. Reductant (e.g., Raney Ni/H₂NNH₂)1. Reflux2. Varies with reductantGenerally high
Fischer Indole4-chlorophenylhydrazineAcetaldehyde (or equivalent), Acid catalyst (e.g., H₂SO₄, ZnCl₂)Heating in the presence of acidVariable

Once the 6-chloro-1H-indole precursor is obtained, the next step is the introduction of the ethanamine side chain at the indole nitrogen (N-1 position). This is typically achieved through N-alkylation with a suitable two-carbon synthon carrying a protected amine group.

A common and effective method for this transformation is a modification of the Gabriel synthesis . wikipedia.org This involves the N-alkylation of the indole with an N-protected 2-haloethylamine, most commonly N-(2-bromoethyl)phthalimide. The indole nitrogen is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in an aprotic polar solvent like dimethylformamide (DMF) to form the corresponding indolide anion. reddit.com This nucleophile then displaces the bromide from N-(2-bromoethyl)phthalimide in an SN2 reaction to yield N-(2-(6-chloro-1H-indol-1-yl)ethyl)phthalimide. The final step is the deprotection of the phthalimide group to liberate the primary amine. This is typically accomplished by hydrazinolysis, using hydrazine hydrate (B1144303) in a solvent like ethanol (B145695) or methanol, which results in the formation of the desired this compound and a phthalhydrazide (B32825) byproduct that can be removed by filtration. clockss.orgthermofisher.com

An alternative approach involves the use of a different amine protecting group, such as the tert-butoxycarbonyl (Boc) group. In this case, 6-chloro-1H-indole can be N-alkylated with a reagent like tert-butyl (2-bromoethyl)carbamate. The alkylation conditions are similar, requiring a base to deprotonate the indole. The subsequent deprotection of the Boc group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. fishersci.co.uk This method avoids the use of hydrazine, which can sometimes lead to side reactions. wikipedia.org

Method Alkylating Agent Base Solvent Deprotection Reagent
Gabriel SynthesisN-(2-bromoethyl)phthalimideNaH, KOHDMF, THFHydrazine hydrate
Boc-Protectiontert-butyl (2-bromoethyl)carbamateNaH, t-BuOKDMSO, THFTFA, HCl

Considerations for Research Scale-Up of Synthetic Procedures

Transitioning the synthesis of this compound from a laboratory bench to a larger research or pilot-plant scale introduces a new set of challenges that must be carefully considered to ensure safety, efficiency, and reproducibility.

For the synthesis of the 6-chloro-1H-indole precursor , if the Fischer indole synthesis is chosen, the highly acidic and often exothermic nature of the reaction requires careful thermal management. mdpi.com On a larger scale, the dissipation of heat is less efficient, which can lead to temperature gradients and potential side reactions or a runaway reaction. organic-chemistry.org Therefore, controlled addition of reagents and efficient cooling systems are paramount. The Leimgruber-Batcho synthesis, while often proceeding under milder conditions, may involve the use of pyrophoric catalysts like Raney nickel, which requires specialized handling procedures on a larger scale. The use of continuous flow reactors is an emerging strategy that can mitigate some of these scale-up issues by providing better temperature control and improved safety for highly exothermic or hazardous reactions. nih.gov

In the N-alkylation step , the use of sodium hydride requires a moisture-free environment and careful handling due to its reactivity with water to produce flammable hydrogen gas. On a larger scale, ensuring completely anhydrous conditions can be challenging. The choice of solvent also becomes more critical; for instance, the use of large volumes of DMF can present issues with purification and waste disposal. reddit.com Alternative solvents or solvent-free conditions, where applicable, might be explored.

The work-up and purification procedures also need to be adapted for larger scales. Extractions with large volumes of organic solvents can be cumbersome and may require specialized equipment. Crystallization is often a preferred method for purification on a larger scale as it can be more efficient and economical than chromatography. nih.gov For the Gabriel synthesis, the removal of the phthalhydrazide byproduct, while straightforward on a small scale via filtration, may require optimization of crystallization and filtration conditions to ensure efficient removal without significant product loss on a larger scale. clockss.org

Finally, process safety analysis , including hazard and operability (HAZOP) studies and reaction calorimetry, becomes essential to identify potential thermal hazards and ensure that the process can be operated safely within the limits of the available equipment. organic-chemistry.org

Structure Activity Relationship Sar Studies of 2 6 Chloro 1h Indol 1 Yl Ethanamine and Its Derivatives

Systematic Derivatization Strategies for SAR Elucidation

The chemical tractability of the 2-(6-chloro-1H-indol-1-yl)ethanamine scaffold allows for a wide range of synthetic modifications. These derivatization strategies are crucial for developing a comprehensive understanding of the SAR, enabling the fine-tuning of pharmacological properties. Key areas of modification include the indole (B1671886) nitrogen (N1), the chloro-indole ring, and the ethanamine side chain.

Modifications at the Indole Nitrogen (N1) Position

The indole nitrogen (N1) is a critical position for derivatization, as substituents at this position can significantly influence the compound's electronic properties and steric profile, thereby affecting its interaction with biological targets. Studies on related N-substituted indole derivatives have shown that this position is a key site for introducing diversity and modulating activity. For instance, the synthesis of N1-arylsulfonyltryptamines has led to the identification of potent 5-HT6 receptor ligands. While specific data on this compound is limited, the general principles of N1 substitution in the broader indole class suggest that modifications at this position are a viable strategy for SAR exploration.

Substituent Effects on the Chloro-Indole Ring (C2, C3, C4, C5, C7)

The chloro-indole ring offers multiple positions for substitution, allowing for a detailed investigation of how changes in the electronic and steric properties of the indole core affect biological activity. The position of the chlorine atom itself has a substantial effect on receptor binding affinity. In a study on chloroindole analogues of a synthetic cannabinoid, it was found that 2-, 6-, and 7-chloro substitutions largely retained high binding affinity for the human cannabinoid receptor 1 (hCB1), whereas 4- and 5-chloro substitutions led to a decrease in affinity. mdpi.com This suggests that the C6 position is a favorable location for a chloro substituent in maintaining potent receptor interactions.

Further modifications to the indole ring, such as the introduction of methyl or methoxy (B1213986) groups, have also been explored in related indole series. For example, in a series of E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-ones, derivatives with a 5-methoxy-6-methyl substitution pattern on the chloroindole ring were found to be potent growth inhibitors in numerous cancer cell lines. nih.gov While these are not direct analogues of this compound, they highlight the importance of substitution patterns on the indole ring for biological activity.

Variations and Homologations of the Ethanamine Side Chain

The ethanamine side chain is a key determinant of the pharmacological profile of many indole derivatives, and its modification is a common strategy in medicinal chemistry. Variations can include changes in the length of the alkyl chain (homologation), as well as the introduction of different substituents on the nitrogen atom.

In a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives, which are structurally very similar to the target compound, modifications to the ethanamine side chain were central to their activity as 5-HT(1D) agonists. drugbank.comnih.gov The presence of the N,N-dimethylaminoethyl group at the N1 position was a key feature of this series. drugbank.comnih.gov Further SAR studies on this class of compounds could involve exploring mono-methyl, ethyl, or larger alkyl groups on the terminal nitrogen to probe the steric and electronic requirements of the binding pocket.

Correlation of Structural Features with Molecular Interaction Profiles

The systematic derivatization of this compound and its analogues allows for the correlation of specific structural features with their in vitro molecular interaction profiles, primarily through receptor binding affinity analysis and enzymatic inhibition studies.

In Vitro Receptor Binding Affinity Analysis

For instance, a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives were evaluated for their affinity at the human 5-HT(1D) receptor. drugbank.comnih.gov One of the most potent compounds in this series, 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol, exhibited a high affinity with a K(i) of 2.4 nM. drugbank.comnih.gov This demonstrates that the N1-(2-aminoethyl)-6-substituted indole scaffold can be optimized to achieve high-potency receptor ligands.

CompoundModificationReceptorBinding Affinity (K(i), nM)
4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-olN,N-dimethyl on ethanamine; tetrahydro-thiopyran-4-ol at C65-HT(1D)2.4

In another relevant study on chloroindole analogues of MDMB-CHMICA, the effect of the chlorine position on hCB1 receptor binding was investigated. The 6-chloro substituted analogue demonstrated a high affinity, comparable to the parent compound. mdpi.com

CompoundModificationReceptorBinding Affinity (K(i), nM)
MDMB-CHMICA analogue6-Chloro substitution on indole ringhCB10.58 - 9.8 (range for 2-, 6-, and 7-chloro isomers)
MDMB-CHMICA analogue4-Chloro substitution on indole ringhCB1Reduced affinity compared to parent
MDMB-CHMICA analogue5-Chloro substitution on indole ringhCB1Reduced affinity compared to parent

Enzymatic Inhibition Profile Studies (In Vitro)

The enzymatic inhibition profile of this compound derivatives is another crucial aspect of their SAR. Indole-based compounds have been investigated as inhibitors of various enzymes. For example, a series of indole chloropyridinyl esters were identified as potent inhibitors of the SARS-CoV-2 3CL protease. nih.gov In this study, substitutions on the indole ring were found to significantly impact inhibitory activity. A 6-methyl indole derivative maintained potent antiviral activity, while a 5-methyl indole resulted in a significant loss of enzyme inhibitory activity. nih.gov Furthermore, a 6-fluoro substitution led to a loss of both enzyme inhibitory and antiviral activity. nih.gov

While these compounds are structurally distinct from this compound, the findings underscore the sensitivity of enzyme inhibition to the substitution pattern on the indole core. This suggests that for the 6-chloroindole (B17816) scaffold, modifications at other positions on the ring could similarly modulate activity against various enzymatic targets.

Compound SeriesModificationEnzyme TargetEffect on Inhibition
Indole chloropyridinyl esters6-Methyl indoleSARS-CoV-2 3CLproMaintained potent activity
Indole chloropyridinyl esters5-Methyl indoleSARS-CoV-2 3CLproSignificant loss of activity
Indole chloropyridinyl esters6-Fluoro indoleSARS-CoV-2 3CLproLoss of activity

Cellular Target Engagement and Functional Assays (Non-Clinical)

While direct cellular target engagement and functional assay data for this compound are not extensively documented, studies on analogous indole ethylamine (B1201723) derivatives suggest potential biological activities. Research into novel indole ethylamine derivatives has identified their role as regulators of lipid metabolism through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Carnitine Palmitoyltransferase 1 (CPT1). nih.gov These findings provide a strong basis for hypothesizing the types of cellular assays in which this compound and its derivatives might exhibit activity.

Functional assays for related indole ethylamine derivatives have demonstrated their ability to prevent intracellular triglyceride (TG) accumulation in hepatocytes. nih.gov For instance, in oleic acid (OA)-induced AML12 cells, a model for nonalcoholic fatty liver disease (NAFLD), certain indole ethylamine derivatives have been shown to significantly reduce the levels of intracellular triglycerides. nih.gov This suggests that this compound derivatives could be evaluated in similar in vitro models of lipid metabolism.

Furthermore, the agonist activity of these compounds on PPARα has been confirmed using enzyme-linked immunosorbent assays (ELISA) in hepatocytes. researchgate.net The data from such assays, as illustrated in the table below, reveal how structural modifications, such as substitutions on the indole ring and the ethylamine side chain, influence the biological activity.

Table 1: Functional Activity of Indole Ethylamine Derivatives in Cellular Assays

Compound IDModificationAssay TypeTargetResult
Derivative A N1 and C2 substitutionsPPARα Agonist Activity AssayPPARαGood agonist activity
Derivative B C6-Br substitution and 1,3-dicarbonyl-2-methine side chainIntracellular Triglyceride AccumulationLipid MetabolismSignificant reduction in TG levels
Derivative C Unmodified indole ethylaminePPARα Agonist Activity AssayPPARαModerate agonist activity

This table is a representative example based on findings for structurally related indole ethylamine derivatives. nih.govresearchgate.net

The cellular uptake and subcellular localization of derivatives are also critical aspects of their mechanism of action. For other complex heterocyclic molecules, such as chlorin (B1196114) e6 derivatives, cellular uptake has been shown to be influenced by the nature of amino acid residues attached to the core structure, with positively charged residues potentially enhancing interaction with the negatively charged plasma membrane. nih.gov While structurally different, this highlights the importance of the ethanamine side chain in this compound for cellular entry and target engagement. Fluorescence microscopy could be employed to determine the intracellular distribution of suitably labeled derivatives. nih.gov

Pharmacophore Modeling and Ligand Design Principles from SAR Data

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. For indole and isatin (B1672199) derivatives, ligand-based pharmacophore models have been developed to distinguish between active and inactive compounds in inhibiting amyloid-β aggregation, a hallmark of Alzheimer's disease. mdpi.com Such a model typically includes features like hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic regions (H), and aromatic rings (R).

Based on studies of various indole derivatives, a plausible pharmacophore model for this compound and its analogs would likely incorporate the following key features:

An Aromatic Ring (R): The indole nucleus itself serves as a critical aromatic feature, providing a scaffold for pi-stacking interactions with biological targets.

A Hydrogen Bond Donor (D): The N-H group of the indole ring, if unsubstituted, or other strategically placed donor groups can form essential hydrogen bonds.

A Hydrophobic Feature (H): The chloro-substituent at the 6-position of the indole ring contributes to the hydrophobic character of the molecule, which can be crucial for binding to hydrophobic pockets in target proteins.

A Positive Ionizable Feature (P): The terminal amine group of the ethanamine side chain is expected to be protonated at physiological pH, providing a positive charge that can engage in ionic interactions with acidic residues in a binding site.

The spatial arrangement of these features is critical for optimal target interaction. The ethylamine side chain provides flexibility, allowing the terminal amine to orient itself correctly within a binding pocket.

Table 2: Key Pharmacophoric Features of Indole-Based Derivatives

Pharmacophoric FeatureChemical MoietyPotential Interaction
Aromatic Ring (R)Indole Coreπ-π stacking, hydrophobic interactions
Hydrogen Bond Acceptor (A)Potential substituents on the indole ring or side chainHydrogen bonding with donor groups on the target
Hydrogen Bond Donor (D)Indole N-H (if unsubstituted)Hydrogen bonding with acceptor groups on the target
Hydrophobic (H)6-Chloro substituent, indole ringvan der Waals forces, hydrophobic interactions
Positive Ionizable (P)Ethanamine groupIonic interactions, salt bridges

This table is a generalized representation based on common pharmacophoric features of indole derivatives. mdpi.com

Ligand design principles derived from SAR data on related compounds emphasize the importance of the substitution pattern on the indole ring. The position and nature of substituents can significantly modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and selectivity for a particular target. For instance, in the context of PPARα agonists, a C6-bromo substitution was found to enhance bioactivity, suggesting that halogenation at this position is favorable. nih.gov This aligns with the 6-chloro substitution in the parent compound of this article.

Furthermore, modifications to the side chain can also have a profound impact on activity. The length and branching of the alkyl chain, as well as the nature of the terminal functional group, can be optimized to improve target engagement and pharmacokinetic properties. The design of new derivatives would involve exploring various substitutions at different positions of the indole ring and modifications of the ethanamine side chain to probe the chemical space around a particular biological target.

Mechanistic Investigations of 2 6 Chloro 1h Indol 1 Yl Ethanamine at the Molecular Level

Molecular Target Identification and Validation.

The initial step in understanding the molecular mechanism of any compound is to identify and validate its biological targets. For a novel compound like 2-(6-chloro-1H-indol-1-yl)ethanamine, this would involve a series of screening assays against a broad range of receptors, enzymes, and other proteins to identify potential binding partners. Techniques such as radioligand binding assays, affinity chromatography, and computational target prediction would be employed. Validation would then confirm that the interaction with an identified target is reproducible and relevant to the compound's potential physiological effects.

Enzyme Interaction Kinetics and Mechanism.

If the molecular target is an enzyme, detailed kinetic studies are necessary to characterize the interaction. These studies would determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor (or activator). Key parameters such as the inhibition constant (Ki) and the mechanism of inhibition would be determined using methods like Michaelis-Menten kinetics. Understanding the enzyme interaction kinetics is fundamental to elucidating the compound's mechanism of action at a biochemical level.

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance).

To further characterize the binding of this compound to its molecular target, biophysical techniques such as Surface Plasmon Resonance (SPR) would be utilized. SPR provides real-time, label-free data on the kinetics (association and dissociation rates) and affinity of the interaction. This data is invaluable for confirming binding and providing a deeper understanding of the molecular recognition process between the compound and its target protein.

Intracellular Signaling Pathway Modulation (In Vitro).

Following target engagement at the cell surface or within the cell, a compound will typically modulate one or more intracellular signaling pathways. In vitro studies using cultured cells are essential to dissect these effects.

Second Messenger System Effects.

Many receptors transduce their signals through the generation of second messengers, such as cyclic AMP (cAMP), inositol (B14025) phosphates (IPs), or calcium ions (Ca2+). Experiments would be conducted to measure the levels of these second messengers in cells expressing the target receptor, both in the presence and absence of this compound. This would reveal how the compound influences the initial steps of the intracellular signaling cascade.

Pre-clinical In Vitro Pharmacological Characterization.

In vitro pharmacological characterization is a crucial step in the drug discovery process, providing foundational knowledge of a compound's biological activity at the molecular and cellular level. These studies are conducted in a controlled laboratory setting, outside of a living organism, to determine the compound's mechanism of action, potency, and selectivity. For a novel compound such as this compound, a comprehensive in vitro pharmacological assessment would be essential to predict its potential therapeutic effects and guide further development. However, at present, specific research findings from such studies for this particular compound are not available in the public domain. The following sections describe the types of investigations that would be undertaken.

Isolated Tissue Bath Studies.

Isolated tissue bath studies are a classic pharmacological technique used to investigate the effects of a compound on specific tissues, such as smooth or cardiac muscle. nih.gov These experiments allow for the measurement of tissue responses, like contraction or relaxation, in a controlled environment. nih.gov For this compound, these studies would help to elucidate its effects on various physiological systems.

In a typical setup, a piece of isolated tissue (e.g., aorta, ileum, or trachea) from a preclinical species is suspended in an organ bath containing a physiological salt solution, maintained at a constant temperature and bubbled with a gas mixture to mimic physiological conditions. The tissue is connected to a force transducer to record changes in muscle tension. After an equilibration period, the test compound is added to the bath in increasing concentrations to generate a concentration-response curve.

Illustrative Data from a Hypothetical Isolated Tissue Bath Study:

The following table represents the kind of data that would be generated to determine the effect of a hypothetical compound on aortic ring contraction.

Concentration (nM)Contraction (% of Maximum)
110.2
1025.5
10051.3
100085.1
1000098.9

From this data, key pharmacological parameters such as the EC50 (the concentration that produces 50% of the maximum response) would be calculated to quantify the compound's potency.

Cell-Based Functional Assays (Non-Mammalian).

Cell-based functional assays, including those using non-mammalian systems like yeast or specific engineered cell lines, are instrumental in high-throughput screening and for dissecting specific molecular pathways. These assays can be designed to measure a wide range of cellular responses, such as receptor activation, enzyme inhibition, or changes in gene expression.

For this compound, such assays could be employed to identify its molecular targets. For instance, a yeast-based assay expressing a human receptor could be used to determine if the compound acts as an agonist or antagonist.

Illustrative Data from a Hypothetical Yeast-Based Receptor Assay:

This table shows hypothetical data for a compound tested for its ability to activate a specific G-protein coupled receptor (GPCR) expressed in yeast, leading to a measurable output like color change or fluorescence.

Compound Concentration (µM)Receptor Activation (%)
0.015.6
0.122.4
148.9
1089.2
10095.3

This data would be used to determine the compound's efficacy and potency at a specific molecular target.

Metabolic Stability and Metabolite Identification (In Vitro, Enzymatic).

Understanding the metabolic stability of a new chemical entity is critical for predicting its pharmacokinetic profile in vivo. researchgate.net In vitro assays using liver microsomes, hepatocytes, or recombinant enzymes are commonly employed to assess how quickly a compound is metabolized. researchgate.netnih.gov These studies provide insights into the compound's half-life and potential for drug-drug interactions. researchgate.net

The process typically involves incubating the test compound with a preparation of metabolic enzymes, most commonly human liver microsomes, in the presence of necessary cofactors like NADPH. researchgate.net Samples are taken at various time points, and the concentration of the parent compound is measured using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov

The data generated allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which reflect the compound's susceptibility to metabolism. nih.gov

Illustrative Data from a Hypothetical In Vitro Metabolic Stability Assay:

The table below illustrates how the concentration of a hypothetical compound might decrease over time when incubated with human liver microsomes.

Incubation Time (minutes)Remaining Parent Compound (%)
0100
585
1560
3035
6010

From these results, the in vitro half-life would be calculated. Following the stability assay, the samples would be further analyzed by high-resolution mass spectrometry to identify the chemical structures of any metabolites formed. researchgate.netresearchgate.net This process of metabolite identification is crucial for understanding the biotransformation pathways of the compound and for identifying any potentially active or reactive metabolites. nih.gov

Future Directions and Research Applications of 2 6 Chloro 1h Indol 1 Yl Ethanamine

Development as a Pharmacological Probe and Tool Compound

The development of 2-(6-chloro-1H-indol-1-yl)ethanamine as a pharmacological probe offers a valuable opportunity to investigate biological systems. Tool compounds are essential for validating novel drug targets and elucidating physiological pathways.

Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand and a receptor. nih.gov By labeling a compound with a radioactive isotope, researchers can measure its affinity and selectivity for various receptors. While no studies have specifically reported the use of radiolabeled this compound, its core structure is analogous to ligands for serotonin (B10506) and other neurotransmitter receptors. nih.gov Future research could involve the synthesis of a tritiated or iodinated version of this compound to characterize its binding profile across a panel of G-protein coupled receptors (GPCRs) and ion channels.

Table 1: Conceptual Radioligand Binding Assay Parameters This table illustrates the type of data that would be generated from such an assay, not actual experimental results for this compound.

Receptor Target Radioligand Kd (nM) Bmax (fmol/mg protein)
5-HT1A [3H]-8-OH-DPAT To be determined To be determined
5-HT2A [3H]-Ketanserin To be determined To be determined

Functional cell-based assays are critical for understanding the physiological response elicited by a compound upon binding to its target. These screens can measure downstream signaling events such as changes in intracellular calcium or cyclic AMP (cAMP) levels. The application of this compound in such assays would be a logical next step after initial binding characterization to determine if it acts as an agonist, antagonist, or allosteric modulator at its identified targets.

Role as a Building Block in Complex Molecular Synthesis

The chemical structure of this compound makes it a versatile building block for the synthesis of more complex molecules. enamine.net The primary amine provides a reactive handle for a variety of chemical transformations.

Macrocycles are of significant interest in drug discovery due to their unique conformational properties and ability to engage with challenging protein targets. nih.gov The ethylamine (B1201723) moiety of this compound can be used to incorporate the chloro-indole scaffold into a larger macrocyclic ring through reactions such as amide bond formation or reductive amination. clockss.org There is a growing interest in macrocyclic compounds that incorporate indole (B1671886) moieties within their structure. researchgate.net

Conjugating small molecules to biomolecules like proteins or nucleic acids is a powerful technique for studying biological processes. The primary amine of this compound could be functionalized to attach it to a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photo-crosslinker to identify its binding partners within a cell.

Exploration of Novel Molecular Targets and Pathways (Pre-clinical, conceptual)

Conceptually, the exploration of novel molecular targets for this compound is a promising area of preclinical research. The indole ethylamine scaffold is a well-known pharmacophore that interacts with a variety of biological targets. mdpi.com The presence of a chlorine atom on the indole ring can significantly alter the compound's electronic properties and metabolic stability, potentially leading to novel pharmacology. For instance, related indole derivatives have been investigated for their activity as kinase inhibitors and for their role in regulating lipid metabolism. nih.gov Future preclinical studies could use techniques like chemical proteomics or phenotypic screening to identify previously unknown molecular targets and signaling pathways modulated by this compound.

Table 2: Potential, Unexplored Molecular Targets for this compound This table is conceptual and based on the activities of structurally related indole compounds.

Target Class Specific Example(s) Rationale for Investigation
Protein Kinases GSK-3β, EGFR, BRAFV600E Indole derivatives have shown inhibitory activity against various kinases.
Nuclear Receptors PPARα Indole ethylamines have been designed as regulators of lipid metabolism via PPARα. mdpi.com

Integration into Academic Teaching and Research Curricula

The indole scaffold and its derivatives are fundamental components in various academic and research settings, particularly in the fields of organic chemistry, medicinal chemistry, and chemical biology. While direct, widespread integration of this compound into standardized teaching curricula is not extensively documented, its structure lends itself to several educational and research applications. The compound can serve as a valuable tool for demonstrating key chemical principles and for training students in advanced research methodologies.

In an academic context, indole derivatives are often utilized as subjects of study for their diverse biological activities and as starting materials or intermediates in the synthesis of more complex molecules. ontosight.ai The unique chemical properties of compounds like this compound, including the presence of a halogenated indole ring and an ethanamine side chain, offer opportunities for exploration in undergraduate and graduate research projects. ontosight.ai

For instance, the synthesis of this compound can be incorporated into advanced organic chemistry laboratory courses. Such a synthesis would provide students with practical experience in multi-step reactions, which may include techniques like halogenation and nucleophilic substitution. ontosight.ai Furthermore, its characterization using modern spectroscopic techniques such as NMR, IR, and mass spectrometry would offer hands-on training in structural elucidation.

In medicinal chemistry and pharmacology curricula, this compound could be used as a case study to explore structure-activity relationships (SAR) within the broader class of indoleamines. Students could be tasked with proposing and synthesizing analogs of this compound to investigate how modifications to the indole ring or the ethylamine side chain affect its potential biological targets. This approach not only reinforces theoretical concepts but also introduces students to the principles of drug design and discovery.

Moreover, in research-focused curricula, this compound can serve as a foundational building block for the development of novel compounds with potential therapeutic applications. Its indole core is a privileged scaffold in medicinal chemistry, and its specific substitution pattern could be exploited to design new molecules targeting a variety of biological systems. Research projects could involve designing and synthesizing novel indole ethylamine derivatives to explore their effects on lipid metabolism or other cellular pathways.

Q & A

Q. What are the recommended synthetic routes for 2-(6-chloro-1H-indol-1-yl)ethanamine, and how can purity be optimized?

  • Methodological Answer : The synthesis of indole derivatives like this compound typically involves alkylation or substitution reactions. For example, reacting 6-chloroindole with chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol improves purity. Characterization should include NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Based on GHS classifications of similar indole derivatives, this compound may pose acute toxicity (oral, Category 3), skin irritation (Category 2), and serious eye damage (Category 1). Researchers should:
  • Use PPE: nitrile gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation of dust/aerosols.
  • Store at room temperature in a sealed container, away from incompatible materials like strong oxidizers .

Q. How can the physicochemical properties of this compound be experimentally determined?

  • Methodological Answer : Key properties can be measured as follows:
Property Method Predicted Value
Boiling PointThermogravimetric Analysis~385°C (extrapolated from analogs)
DensityPycnometry1.25–1.30 g/cm³
pKaPotentiometric Titration~16.87 (amine group)
These values align with structurally related indole derivatives .

Advanced Research Questions

Q. What experimental strategies are effective for studying NMDA receptor modulation by this compound?

  • Methodological Answer : As a tryptamine analog, this compound may act as a voltage-dependent NMDA receptor antagonist. To validate:
  • Use electrophysiology (patch-clamp) on HEK293 cells expressing recombinant NMDA receptors.
  • Perform radioligand displacement assays with [³H]MK-801 to assess competitive binding.
  • Compare IC₅₀ values with known inhibitors (e.g., ketamine) to determine potency. Dose-response curves should account for pH-dependent activity .

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

  • Methodological Answer : Structural ambiguities (e.g., bond angles, disorder) require:
  • High-resolution X-ray diffraction (λ = 0.71073 Å, 100 K) with SHELXL for refinement.
  • Validation using R-factor convergence (target < 0.05) and ADDSYM checks for missed symmetry.
  • Hirshfeld surface analysis to resolve packing defects. Reference SHELX-97 for parameterization protocols .

Q. What computational approaches predict the metabolic pathways of this compound?

  • Methodological Answer : Combine density functional theory (DFT) and molecular docking to model cytochrome P450 interactions. Steps include:

Optimize geometry using B3LYP/6-311+G(d,p) basis sets.

Simulate metabolic sites with AutoDock Vina (binding affinity < -6 kcal/mol).

Validate predictions with LC-MS/MS of in vitro microsomal assays (rat liver S9 fraction).
Focus on N-dealkylation and hydroxylation as primary pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, buffer pH). Mitigation strategies:
  • Standardize protocols: Use identical cell models (e.g., SH-SY5Y for neuroactivity) and controls.
  • Replicate experiments with blinded sample allocation to reduce bias.
  • Apply meta-analysis (e.g., fixed-effects model) to aggregate data from ≥3 independent studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.